3-(2-フルオロフェニル)ピロリジン-2,5-ジオン

説明

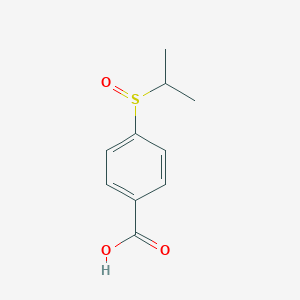

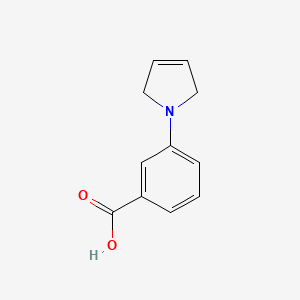

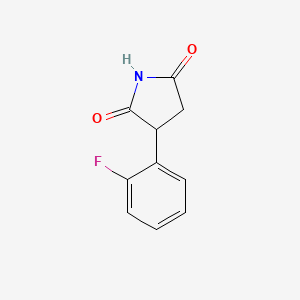

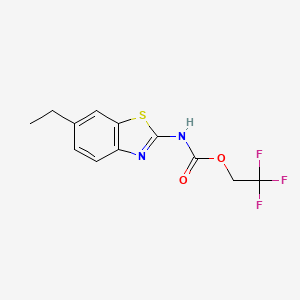

“3-(2-Fluorophenyl)pyrrolidine-2,5-dione” is a compound that features a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This compound is part of a class of molecules that have been widely used by medicinal chemists for the treatment of human diseases . The non-aromatic substituent in position 3 of the pyrrolidine-2,5-dione ring and the 3-trifluoromethylphenylpiperazine fragment positively affect the anticonvulsant activity .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, including “3-(2-Fluorophenyl)pyrrolidine-2,5-dione”, can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The pyrrolidine ring in “3-(2-Fluorophenyl)pyrrolidine-2,5-dione” is characterized by sp3 hybridization, which contributes to the stereochemistry of the molecule . The non-planarity of the ring, a phenomenon called “pseudorotation”, allows for increased three-dimensional coverage .Chemical Reactions Analysis

The pyrrolidine ring and its derivatives, including “3-(2-Fluorophenyl)pyrrolidine-2,5-dione”, have been found to exhibit a wide range of biological activities . These activities are influenced by various factors, including the spatial orientation of substituents and the different stereoisomers .Physical And Chemical Properties Analysis

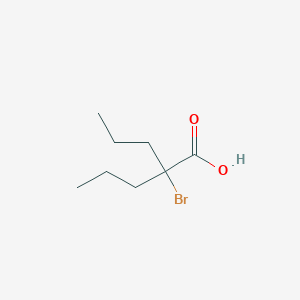

The physical and chemical properties of “3-(2-Fluorophenyl)pyrrolidine-2,5-dione” include a molecular weight of 193.17, a predicted density of 1.321±0.06 g/cm3, and a predicted boiling point of 357.2±42.0 °C .科学的研究の応用

創薬

ピロリジン-2,5-ジオンは、医薬品化学者がヒト疾患の治療のための化合物を得るために広く使用される汎用性の高い足場です . この飽和足場に対する関心は、sp3-混成のためにファーマコフォア空間を効率的に探索できる可能性によって高まっています .

ヒト疾患の治療

ピロリジン環とその誘導体には、ピロリジン-2,5-ジオンが含まれ、ヒト疾患の治療のための標的選択性を持つ生物活性分子として報告されています .

抗痙攣活性

ピロリジン-2,5-ジオン環は、中枢神経系の多くの活性化合物のファーマコフォアとして考えられていますが、その抗痙攣活性に関して最もよく研究されています . 3-(2-クロロフェニル)-および3-(3-クロロフェニル)-ピロリジン-2,5-ジオン-アセトアミド誘導体の新しいシリーズが、潜在的な抗痙攣剤として合成されています .

鎮痛活性

同様の3-(2-クロロフェニル)-および3-(3-クロロフェニル)-ピロリジン-2,5-ジオン-アセトアミド誘導体のシリーズも、潜在的な鎮痛剤として合成されました .

治療目的

糖尿病、炎症、てんかん、癌、痛み、うつ病、感染症など、治療目的のためにいくつかのピロリジン-2,5-ジオンが調製されています .

作用機序

Mode of Action

3-(2-Fluorophenyl)pyrrolidine-2,5-dione interacts with its targets, the carbonic anhydrase isoenzymes, by inhibiting their activity

Biochemical Pathways

The inhibition of carbonic anhydrase isoenzymes by 3-(2-Fluorophenyl)pyrrolidine-2,5-dione affects various biochemical pathways. Carbonic anhydrases are involved in maintaining pH and fluid balance in the body, and their inhibition can lead to a range of downstream effects .

Pharmacokinetics

The compound’s predicted density is 1321±006 g/cm3, and its boiling point is predicted to be 3572±420 °C . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

The molecular and cellular effects of 3-(2-Fluorophenyl)pyrrolidine-2,5-dione’s action primarily involve the inhibition of carbonic anhydrase isoenzymes. This inhibition can disrupt normal cellular processes and lead to various physiological effects .

Action Environment

The action, efficacy, and stability of 3-(2-Fluorophenyl)pyrrolidine-2,5-dione can be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature, given its predicted boiling point . Additionally, factors such as pH and the presence of other molecules in the environment could potentially influence its action and efficacy.

将来の方向性

The pyrrolidine ring, as seen in “3-(2-Fluorophenyl)pyrrolidine-2,5-dione”, continues to be a versatile scaffold for the design of new compounds with different biological profiles . Future research will likely continue to explore the potential of these compounds in the treatment of various diseases .

特性

IUPAC Name |

3-(2-fluorophenyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c11-8-4-2-1-3-6(8)7-5-9(13)12-10(7)14/h1-4,7H,5H2,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPSZALYDZSHGKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC1=O)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(Aminomethyl)piperidin-1-yl]pyridine-3-carboxamide dihydrochloride](/img/structure/B1523868.png)

![2-[6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]ethan-1-amine](/img/structure/B1523874.png)

![4-[(3-Bromophenyl)methyl]morpholine-3,5-dione](/img/structure/B1523875.png)